molecular formula C7H5NO3 B2857422 1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione CAS No. 2095409-32-6

1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione

Cat. No.: B2857422
CAS No.: 2095409-32-6
M. Wt: 151.121
InChI Key: BUEFEPGXIYXLQZ-UHFFFAOYSA-N
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Description

1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione is a high-purity chemical compound with the molecular formula C7H5NO3 and a molecular weight of 151.12 g/mol . This heterocyclic scaffold is a valuable building block in organic synthesis, particularly for constructing complex nitrogen-containing structures. The pyrrolo[2,1-c][1,4]oxazine core is a tricyclic framework of significant interest in medicinal and synthetic chemistry . Related derivatives, such as benzo-fused pyrrolo[2,1-c][1,4]oxazine-diones, are key intermediates in developing novel synthetic methodologies, including metal-free, visible light-promoted radical cascade cyclizations for creating spiro-tricyclic skeletons . These structures are prevalent in alkaloid-mimicking compounds and are explored for their potential biological activities. This product is provided with a minimum purity of 95% and is intended for research applications only . It is not approved for use in humans, animals, or as a food additive. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-6-4-8-3-1-2-5(8)7(10)11-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEFEPGXIYXLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)C2=CC=CN21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione typically involves cyclization reactions. One common method includes the reaction of pyrrole derivatives with oxazine precursors under specific conditions. For instance, the reaction of 3-aminocyclohex-2-en-1-ones with pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones in anhydrous chloroform can yield the desired compound . Industrial production methods may involve similar cyclization reactions but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxazine derivatives.

    Reduction: Reduction reactions can convert the oxazine ring into more reduced forms, potentially altering its reactivity.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione involves its interaction with molecular targets through its heterocyclic structure. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione with analogous heterocyclic derivatives, focusing on structural variations, synthetic routes, reactivity, and applications.

Table 1: Key Compounds for Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 2095409-32-6 C₇H₅NO₃ 151.12 Pyrrolo-oxazine core, 1,3-dione
7-Bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione N/A C₉H₁₀BrNO₂ 244.09 Bromine substituent at position 7
(±)-4-Allyl-4-phenyltetrahydro-1H-pyrrolo[1,2-c][1,3]oxazine-1,3(4H)-dione N/A C₁₇H₁₇NO₃ 283.33 Allyl and phenyl substituents, fused [1,2-c][1,3] rings
3-Hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-dione N/A C₁₀H₉NO₄ 207.19 Pyridine-fused oxazine, hydroxy group
Methyl 6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate N/A C₁₀H₉NO₅ 223.19 Formyl and ester functional groups

Structural and Functional Differences

Substituent Effects: 7-Bromo Derivative (C₉H₁₀BrNO₂): The bromine atom at position 7 increases molecular weight (244.09 vs. 151.12) and enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) compared to the parent compound .

Ring Fusion and Core Modifications: Pyridine-Fused Oxazine (C₁₀H₉NO₄): Replacing the pyrrole ring with pyridine increases aromaticity and thermal stability. The hydroxy group at position 3 enables hydrogen bonding, enhancing solubility in polar solvents . Formyl/Ester Derivatives (C₁₀H₉NO₅): Functional groups like formyl (–CHO) and ester (–COOCH₃) expand synthetic utility, enabling nucleophilic additions or hydrolyses .

Stability and Reactivity Trends

  • Thermal Stability: Pyridine-fused derivatives (e.g., C₁₀H₉NO₄) exhibit higher thermal stability due to aromaticity, whereas allyl-substituted compounds (C₁₇H₁₇NO₃) may decompose at elevated temperatures due to steric strain .
  • Hydrolytic Sensitivity: The hydroxy group in pyrido-oxazine derivatives (C₁₀H₉NO₄) increases susceptibility to acid-catalyzed ring-opening, unlike the parent compound, which is more stable under neutral conditions .

Biological Activity

1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione is a heterocyclic compound notable for its unique fused ring system that combines pyrrole and oxazine structures. Its biological activity has garnered significant interest due to its potential applications in medicinal chemistry and materials science. This article explores the compound's biological properties, focusing on its antimicrobial and anticancer activities, as well as its interaction mechanisms with biological targets.

  • Chemical Formula : C₇H₅NO₃
  • Molecular Weight : 151.12 g/mol
  • IUPAC Name : 4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting specific metabolic pathways.

MicroorganismActivity LevelReference
Staphylococcus aureusHigh
Klebsiella pneumoniaModerate
Candida albicansHigh

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promising results against several human cancer cell lines. For instance, it demonstrated cytotoxic effects on MCF-7 (breast cancer) and K-562 (leukemia) cell lines in vitro.

Cancer Cell LineIC50 (µM)Reference
MCF-715.2
K-56212.8

The biological activity of this compound is attributed to its ability to interact with biological targets through hydrogen bonding and π-π interactions. These interactions enable the compound to modulate various biochemical pathways by influencing enzyme activity and receptor binding.

Interaction Studies

Studies have indicated that the compound can form hydrogen bonds with amino acid residues in target proteins, leading to altered enzymatic functions. Additionally, π-π stacking interactions with nucleic acids may contribute to its anticancer effects by interfering with DNA replication.

Case Studies

Several case studies highlight the efficacy of this compound in drug development:

  • Study on Anticancer Properties : A recent study evaluated the compound's effects on tumor growth in vivo using a xenograft model. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
  • Antimicrobial Efficacy : In another study focusing on drug-resistant bacterial strains, this compound exhibited potent activity against strains resistant to conventional antibiotics.

Q & A

Q. Basic Research Focus

  • NMR : 1^1H NMR identifies proton environments (e.g., oxazine protons at δ 4.2–5.0 ppm), while 13^13C NMR confirms carbonyl groups (δ 165–175 ppm) .
  • IR spectroscopy : Stretching vibrations for C=O (1700–1750 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) bonds .
  • Mass spectrometry : HRMS confirms molecular formulas (e.g., [M+H]+^+ for C9_9H10_{10}BrNO2_2: 244.09) .

What are the implications of introducing halogen substituents (e.g., bromine) on the biological activity of pyrrolo[2,1-c][1,4]oxazine-diones?

Advanced Research Focus
Halogenation impacts both physicochemical and biological properties:

  • Enhanced reactivity : Bromine at C7 increases electrophilicity, facilitating nucleophilic attack in DNA-binding assays .
  • Cytotoxicity modulation : Bromo derivatives show improved activity in HT-29 colon cancer cells (IC50_{50} < 1 µM) compared to non-halogenated analogs .
  • Solubility trade-offs : Halogens may reduce aqueous solubility, necessitating formulation adjustments (e.g., PEGylation) .

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